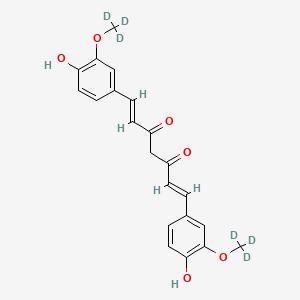
4-Ethyl-5-fluoropyrimidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-5-fluoropyrimidine Hydrochloride is a chemical compound with the molecular formula C₆H₇FN₂•HCl and a molecular weight of 162.59 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its role as an impurity reference material in pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride typically involves the fluorination of pyrimidine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of fluorinated pyrimidines .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in facilities that adhere to Good Manufacturing Practices (GMP) to meet regulatory standards .
化学反应分析
Types of Reactions
4-Ethyl-5-fluoropyrimidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are often used in substitution reactions.
Oxidizing Agents: Like potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
科学研究应用
4-Ethyl-5-fluoropyrimidine Hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of 4-Ethyl-5-fluoropyrimidine Hydrochloride involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by mimicking natural substrates, thereby interfering with biological processes. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition can lead to disruptions in DNA replication and cell division, making it a potential candidate for anticancer research .
相似化合物的比较
Similar Compounds
4-Ethyl-5-fluoropyrimidine: A closely related compound used as an impurity reference material.
5-Fluorouracil: A widely used chemotherapeutic agent that also targets thymidylate synthase.
Trifluridine: Another fluorinated pyrimidine used in cancer treatment.
Uniqueness
4-Ethyl-5-fluoropyrimidine Hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike other fluorinated pyrimidines, it is primarily used as a reference material in pharmaceutical research, highlighting its importance in quality control and analytical development .
属性
CAS 编号 |
1391052-89-3 |
|---|---|
分子式 |
C6H8ClFN2 |
分子量 |
162.592 |
IUPAC 名称 |
4-ethyl-5-fluoropyrimidine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c1-2-6-5(7)3-8-4-9-6;/h3-4H,2H2,1H3;1H |
InChI 键 |
IWOPZQIHYWUWSD-UHFFFAOYSA-N |
SMILES |
CCC1=NC=NC=C1F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R)-2-[(Diphenylmethylene)amino]-cyclopentanol](/img/structure/B588239.png)







